![molecular formula C26H25NO5 B14790604 3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid](/img/structure/B14790604.png)
3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(2,4-Dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a benzazepine core, a phenyl group, and dimethoxyphenyl substituents. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzazepine Core: The benzazepine core can be synthesized through a cyclization reaction involving an appropriate precursor, such as a substituted phenylacetic acid derivative.
Introduction of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, using 2,4-dimethoxybenzyl chloride and a Lewis acid catalyst.
Oxidation and Functional Group Transformations: Subsequent oxidation and functional group transformations are carried out to introduce the carboxylic acid and other functional groups.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts, solvents, and reaction conditions are carefully selected to maximize yield and minimize waste.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(2,4-Dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings and other reactive sites.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
3-[(2,4-Dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The exact mechanism depends on the specific biological context and the target molecules involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue with similar structural features but different biological activity.
2,4-Dimethoxybenzylamine: Shares the dimethoxyphenyl group but has a different core structure.
Mescaline: A related compound with psychoactive properties, containing a similar phenethylamine backbone.
Uniqueness
3-[(2,4-Dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid is unique due to its benzazepine core
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
3-[(2,4-dimethoxyphenyl)methyl]-2-oxo-4-phenyl-4,5-dihydro-1H-3-benzazepine-5-carboxylic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-20-13-12-19(22(15-20)32-2)16-27-23(28)14-18-10-6-7-11-21(18)24(26(29)30)25(27)17-8-4-3-5-9-17/h3-13,15,24-25H,14,16H2,1-2H3,(H,29,30) |
Clé InChI |
ZYHAWYPUKQPVKK-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C=C1)CN2C(C(C3=CC=CC=C3CC2=O)C(=O)O)C4=CC=CC=C4)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl rel-(1S,5S,6S)-3-benzyl-1-methyl-2,4-dioxo-3-azabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B14790523.png)
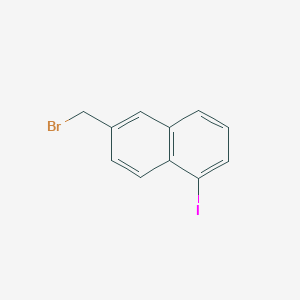
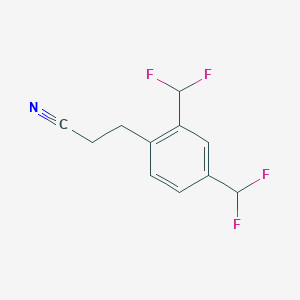

![6,7-Dihydro-5H-pyrano[3,2-d]thiazol-7-ol](/img/structure/B14790557.png)
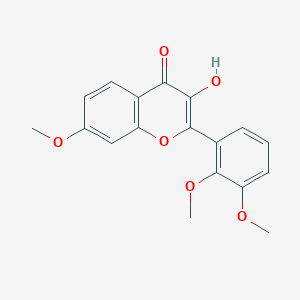
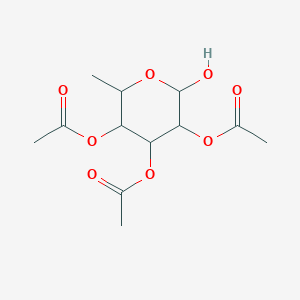

![1-[2,5-Anhydro-4-C-(hydroxymethyl)-a-L-lyxofuranosyl]-thymine](/img/structure/B14790592.png)
![2-amino-N-[(1-benzylpiperidin-3-yl)methyl]-N-cyclopropyl-3-methylbutanamide](/img/structure/B14790595.png)

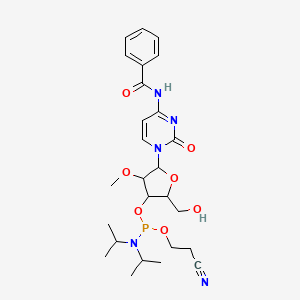
![3-(Benzo[d][1,3]dioxol-5-yl)-5-(dimethylamino)naphthalene-1-sulfonamide](/img/structure/B14790612.png)

